molecular formula C8H21Cl2N3 B13485848 Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B13485848
M. Wt: 230.18 g/mol
InChI Key: LUPMYRFRYAGJOX-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a chemical compound with a molecular formula of C7H17N3·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylpiperazine with an appropriate alkylating agent. One common method includes the reaction of 4-methylpiperazine with 2-chloroethylamine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds like bromoethane, chloroethane.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H21Cl2N3

Molecular Weight

230.18 g/mol

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H19N3.2ClH/c1-9-3-4-11-7-5-10(2)6-8-11;;/h9H,3-8H2,1-2H3;2*1H

InChI Key

LUPMYRFRYAGJOX-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCN(CC1)C.Cl.Cl

Origin of Product

United States

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